molecular formula C₂₂H₃₀O₆S B1141772 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate CAS No. 114327-30-9

16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate

Cat. No.: B1141772
CAS No.: 114327-30-9
M. Wt: 422.54
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate involves several steps, starting from progesterone. The key steps include:

    Hydroxylation: The addition of a hydroxyl group at the 11|A position.

The specific reaction conditions and industrial production methods are proprietary and may vary among manufacturers .

Chemical Reactions Analysis

16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate involves its interaction with progesterone receptors. Upon binding to these receptors, it modulates the expression of target genes involved in various physiological processes, including reproductive function and metabolism .

Comparison with Similar Compounds

16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate is unique due to its specific structural modifications. Similar compounds include:

    Progesterone: The parent compound with no modifications.

    17|A-Hydroxyprogesterone: Lacks the epoxy and methanesulfonate groups.

    11|A-Hydroxyprogesterone: Lacks the epoxy and methanesulfonate groups.

These structural differences confer distinct biological activities and applications .

Properties

IUPAC Name

[(1S,2S,6S,7S,9R,10S,11R)-6-acetyl-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-9-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6S/c1-12(23)22-18(27-22)10-16-15-6-5-13-9-14(24)7-8-20(13,2)19(15)17(11-21(16,22)3)28-29(4,25)26/h9,15-19H,5-8,10-11H2,1-4H3/t15-,16-,17+,18?,19+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHVUMPQEMYLHK-AATWHPGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)OS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)OS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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